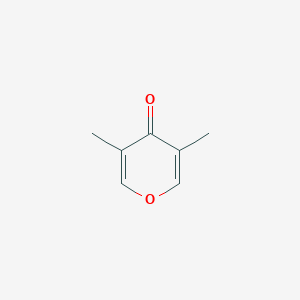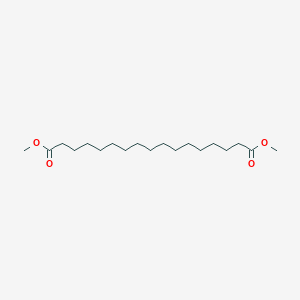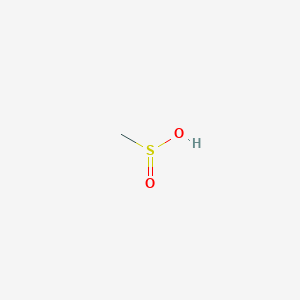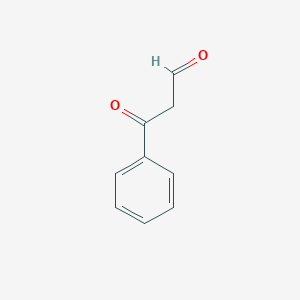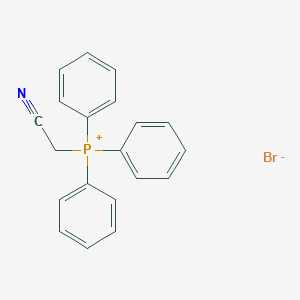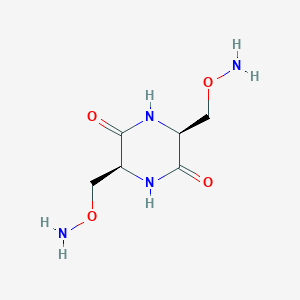
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, commonly known as BAP, is a chemical compound that has been widely used in scientific research. It is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and is believed to exert its effects by binding to (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors in the brain. It has been shown to enhance (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dioneergic neurotransmission, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on drug addiction.
Effets Biochimiques Et Physiologiques
BAP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione in the brain, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to reduce the levels of dopamine in the brain, which may contribute to its effects on drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
BAP has several advantages for lab experiments, including its high potency and selectivity for (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors. It is also relatively easy to synthesize and can be purified by standard chromatography techniques. However, BAP has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on BAP. One area of research is the development of new analogs of BAP with improved pharmacological properties. Another area of research is the investigation of the potential use of BAP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further studies are needed to better understand the mechanism of action of BAP and its effects on neurotransmitter systems in the brain.
Conclusion:
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, or BAP, is a chemical compound that has been widely used in scientific research. It has been shown to have anticonvulsant, anxiolytic, and anti-addiction effects, and has potential for use in the treatment of neurological disorders. BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and modulates the activity of neurotransmitter systems in the brain. While BAP has several advantages for lab experiments, further research is needed to better understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
BAP can be synthesized by reacting two molecules of oxyma with one molecule of piperazine-2,5-dione in the presence of a base such as triethylamine. The resulting compound can be purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
BAP has been used in various scientific research studies, including studies on epilepsy, anxiety, and drug addiction. It has been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures. BAP has also been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models. In addition, BAP has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
Numéro CAS |
17868-49-4 |
|---|---|
Nom du produit |
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
Formule moléculaire |
C6H12N4O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m0/s1 |
Clé InChI |
LRBJUCSMJGKICJ-IMJSIDKUSA-N |
SMILES isomérique |
C([C@H]1C(=O)N[C@H](C(=O)N1)CON)ON |
SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON |
SMILES canonique |
C(C1C(=O)NC(C(=O)N1)CON)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



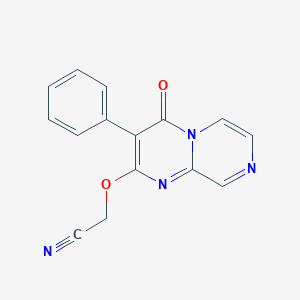
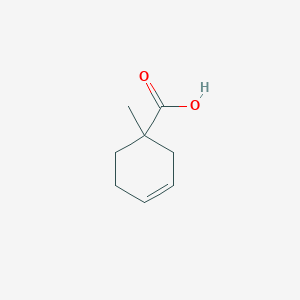
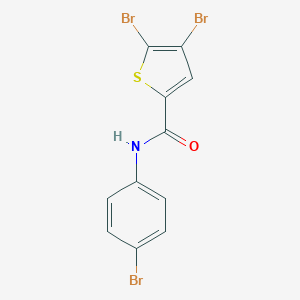
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
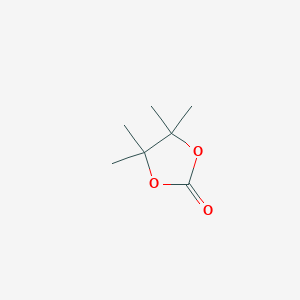
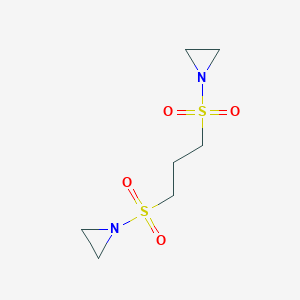
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
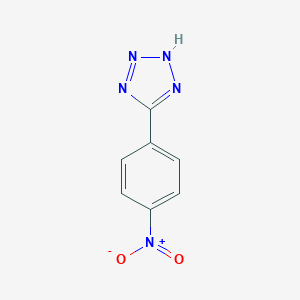
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
